molecular formula C17H14N2O B14927948 (2E)-3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one

(2E)-3-(1-methyl-1H-pyrazol-4-yl)-1-(naphthalen-2-yl)prop-2-en-1-one

Katalognummer: B14927948
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: DNDWMDCFAXBBKL-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-(2-naphthyl)ethanone and 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or alkane derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, or other oxidized derivatives.

    Reduction: Alcohols, alkanes, or other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity, or interact with DNA, leading to anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (E)-3-(4-HYDROXYPHENYL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE
  • (E)-3-(4-METHOXYPHENYL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE
  • (E)-3-(4-CHLOROPHENYL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE

Uniqueness

(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-1-(2-NAPHTHYL)-2-PROPEN-1-ONE is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other chalcones. The combination of the pyrazole and naphthyl groups enhances its potential for diverse applications in scientific research and industry.

Eigenschaften

Molekularformel

C17H14N2O

Molekulargewicht

262.30 g/mol

IUPAC-Name

(E)-3-(1-methylpyrazol-4-yl)-1-naphthalen-2-ylprop-2-en-1-one

InChI

InChI=1S/C17H14N2O/c1-19-12-13(11-18-19)6-9-17(20)16-8-7-14-4-2-3-5-15(14)10-16/h2-12H,1H3/b9-6+

InChI-Schlüssel

DNDWMDCFAXBBKL-RMKNXTFCSA-N

Isomerische SMILES

CN1C=C(C=N1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2

Kanonische SMILES

CN1C=C(C=N1)C=CC(=O)C2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.